3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid
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Overview
Description
3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid is a compound that features a benzodioxole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation . This reaction forms the benzodioxole ring structure, which is then further functionalized to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzodioxole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the benzodioxole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural motif is found in many biologically active molecules, making it useful in the study of biochemical pathways and drug development.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
3-[(2H-1,3-Benzodioxol-5-YL)carbamoyl]prop-2-enoic acid is unique due to its specific functional groups and the presence of the benzodioxole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, which can be leveraged in research and industrial applications.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-10(3-4-11(14)15)12-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBYAMMODYMMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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